molecular formula C10H8N2O B8548627 4-phenyl-1H-imidazole-5-carbaldehyde

4-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B8548627
M. Wt: 172.18 g/mol
InChI Key: XNRFNVMAYPXUOY-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazole-5-carbaldehyde is an aromatic heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 4 and a formyl group at position 4. The formyl group at position 5 makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordination complexes, or pharmacologically active molecules .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

4-phenyl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O/c13-6-9-10(12-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)

InChI Key

XNRFNVMAYPXUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, physical properties, and synthetic routes:

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) Synthesis Method (Reference)
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Cl (5), Ph (2), CHO (4) Not reported CAS: 60367-52-4; SDS available Commercial synthesis (Combi-Blocks)
1-Benzyl-1H-imidazole-5-carboxaldehyde Bn (1), CHO (5) Not reported CAS: 85102-99-4; $^1$H/$^13$C NMR data Aldehyde functionalization via benzylation
4-Methyl-1H-imidazole-5-carbaldehyde Me (4), CHO (5) 165–166 CAS: 68282-53-1; IR: C=O stretch ~1680 cm⁻¹ Not specified
Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate EtOOC (5), Ph (2), p-Tol (1,4) 127–128 $^1$H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic) Three-component condensation reaction
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole 4-MeO-Bn (1), indole (3) 159–160 IR: NH stretch ~3400 cm⁻¹; $^13$C NMR data Indole-aldehyde condensation with amines

Key Observations

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Cl in ) and aromatic bulk (e.g., indole in ) correlate with higher melting points (>200°C for brominated/iodinated analogs in vs. 159–160°C for methoxy-substituted derivatives).
  • The methyl group in 4-Methyl-1H-imidazole-5-carbaldehyde reduces symmetry, resulting in a moderate melting point (165–166°C).

Synthetic Flexibility :

  • Aldehyde-containing imidazoles (e.g., ) are typically synthesized via condensation reactions involving aldehydes, amines, and carbonylating agents (e.g., TOSMIC in ).
  • Ester derivatives (e.g., ) exhibit lower melting points (106–158°C) due to reduced intermolecular hydrogen bonding compared to carbaldehydes.

Spectroscopic Signatures :

  • The formyl group in 4-phenyl-1H-imidazole-5-carbaldehyde analogs shows characteristic IR stretches at ~1680–1700 cm⁻¹ (C=O) and $^1$H NMR signals at δ 9.5–10.0 ppm (CHO) .
  • Aromatic protons in phenyl-substituted derivatives resonate at δ 7.2–8.0 ppm, with splitting patterns dependent on substitution .

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